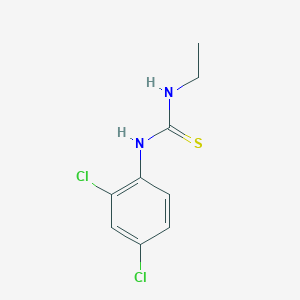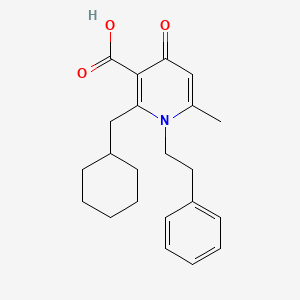
2-(cyclohexylmethyl)-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohexylmethyl)-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C22H27NO3 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.19909372 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Reductions
- A study by Talma et al. (1985) explored chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions. These compounds, including similar structures to the compound , were synthesized from various amino acids and used to reduce activated carbonyl compounds to alcohols, demonstrating significant enantiomeric excesses in some cases (Talma et al., 1985).
Phosphine-Catalyzed Annulation
- Zhu et al. (2003) reported on a phosphine-catalyzed annulation process involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines to synthesize tetrahydropyridines. This process, relevant to derivatives of the compound , yielded highly functionalized tetrahydropyridines with complete regioselectivity and high diastereoselectivities (Zhu et al., 2003).
Anticonvulsant Properties
- The crystal structures of certain anticonvulsant enaminones, similar in structure to the given compound, were examined by Kubicki et al. (2000). These structures were significant for understanding the pharmacological properties of similar compounds (Kubicki et al., 2000).
Selective Antagonists of Neuroexcitatory Amino Acids
- Goldberg et al. (1983) designed and synthesized lactones derived from kainic acid, including structures similar to the compound of interest, as potential selective antagonists of neuroexcitatory amino acids. These compounds were shown to inhibit stimulation of Na+ fluxes induced by neuroexcitants (Goldberg et al., 1983).
Catalytic Hydrocarbon Oxidation
- Hazra et al. (2019) reported the synthesis of copper(II) complexes with o-[(o-hydroxyphenyl)methylideneamino]benzenesulfonic acid and pyridine, which could catalyze the peroxidative oxidation of cyclic hydrocarbons. This study is relevant to the understanding of catalytic properties of pyridine derivatives (Hazra et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(cyclohexylmethyl)-6-methyl-4-oxo-1-(2-phenylethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-16-14-20(24)21(22(25)26)19(15-18-10-6-3-7-11-18)23(16)13-12-17-8-4-2-5-9-17/h2,4-5,8-9,14,18H,3,6-7,10-13,15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUCREGZARVHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1CCC2=CC=CC=C2)CC3CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
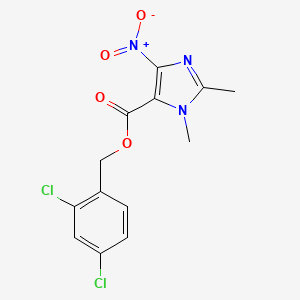
![(1R*,3S*)-7-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5604925.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5604928.png)

![5,5-dimethyl-3-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidine-2,4-dione](/img/structure/B5604946.png)
![N-[(3S*,4R*)-4-propyl-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5604953.png)
![N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B5604959.png)
![4-{5-[(E)-[(2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}ACETAMIDO)IMINO]METHYL]FURAN-2-YL}BENZOIC ACID](/img/structure/B5604963.png)
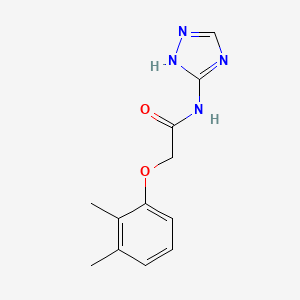
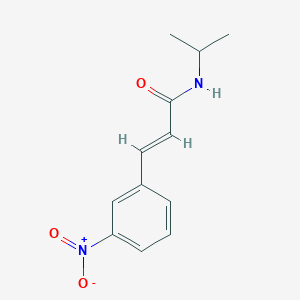
![2-[4-(methoxyacetyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5604974.png)
![1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one](/img/structure/B5604975.png)
![1-(4-ethyl-5-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5604977.png)
